molecular formula C8H15NO B3021758 9-Azabicyclo[3.3.1]nonan-3-ol CAS No. 209733-21-1

9-Azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B3021758
CAS No.: 209733-21-1
M. Wt: 141.21 g/mol
InChI Key: LAZFLHAAIKYNNV-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound that contains a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

Target of Action

The primary target of 9-Azabicyclo[33It is known to belong to a class of nitroxyl radicals .

Mode of Action

9-Azabicyclo[3.3.1]nonan-3-ol, also known as ABNO, efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that it interacts with its targets by facilitating oxidation reactions.

Biochemical Pathways

The specific biochemical pathways affected by 9-Azabicyclo[33Its role as an oxidation catalyst suggests that it may be involved in various metabolic pathways where alcohol oxidation is a key step .

Result of Action

The molecular and cellular effects of 9-Azabicyclo[33Its role as an oxidation catalyst suggests that it may influence cellular redox states and related processes .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 9-Azabicyclo[33As a sterically unhindered and stable class of nitroxyl radicals, it may exhibit robust performance across a range of conditions .

Biochemical Analysis

Biochemical Properties

9-Azabicyclo[3.3.1]nonan-3-ol plays a significant role in biochemical reactions, particularly in the context of oxidation processes. It is known to interact with enzymes such as alcohol dehydrogenases and oxidases, facilitating the conversion of alcohols to aldehydes and ketones . The compound’s interaction with these enzymes involves the formation of transient complexes, where this compound acts as a catalyst, enhancing the reaction rate and efficiency. Additionally, it has been observed to interact with proteins involved in redox reactions, contributing to its role as an oxidizing agent in biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as mouse breast tumor EMT-6 and human tumor MDA-MB435, this compound has been shown to enhance the cytotoxic effects of chemotherapy drugs like doxorubicin . This enhancement is attributed to the compound’s ability to modulate cell signaling pathways, leading to increased apoptosis and reduced cell proliferation. Furthermore, this compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby altering cellular metabolism and promoting cell death in cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to active sites of enzymes, leading to enzyme inhibition or activation . For instance, its interaction with alcohol dehydrogenases results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways involving alcohols. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged inhibition of enzyme activity and persistent changes in gene expression, which can influence cellular metabolism and overall cell health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance the efficacy of chemotherapy drugs without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidation and reduction reactions. The compound interacts with enzymes such as alcohol dehydrogenases and oxidases, facilitating the conversion of alcohols to aldehydes and ketones . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability and the presence of specific transporters that mediate its uptake and release .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is known to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with enzymes and other biomolecules involved in redox reactions . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 9-Azabicyclo[3.3.1]nonan-3-ol involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. This reduction can be achieved using hydrogen in the presence of a ruthenium complex catalyst . Another method involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in a methanol solvent with sodium borohydride .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reduction reactions using efficient catalysts to ensure high yields and cost-effectiveness. The use of ruthenium complex catalysts is particularly favored due to their ability to facilitate the reduction process under mild conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

9-azabicyclo[3.3.1]nonan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZFLHAAIKYNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30487229
Record name 9-Azabicyclo[3.3.1]nonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26651-94-5
Record name 9-Azabicyclo[3.3.1]nonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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